(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Overview
Description
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is a complex organic compound that features a fluorinated phenyl group, a piperidine ring, and a thienyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated phenyl derivative and introduce the piperidine and thienyl groups through a series of nucleophilic substitution and cyclization reactions. Key reagents often include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the piperidine and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could modulate signaling pathways such as PI3K/Akt or NF-κB, which are crucial in cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperine: A natural alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with significant pharmacological activities.
Matrine: A piperidine alkaloid with notable anticancer effects.
Uniqueness
(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine stands out due to its unique combination of a fluorinated phenyl group and a thienyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
4-fluoro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQPJSGBKDJETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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